1-Chloro-8-phenyldibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-8-phenyldibenzofuran is an organic compound with the molecular formula C18H11ClO. It is a derivative of dibenzofuran, where a chlorine atom is substituted at the 1-position and a phenyl group at the 8-position. This compound is known for its applications in organic electronics, particularly in the field of organic light-emitting diodes (OLEDs) and other electronic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-8-phenyldibenzofuran can be synthesized through various methods. One common approach involves the chlorination of 8-phenyldibenzofuran using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent over-chlorination .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-8-phenyldibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydro derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution: Products include 1-amino-8-phenyldibenzofuran or 1-thio-8-phenyldibenzofuran.
Oxidation: Products include this compound-4,5-quinone.
Reduction: Products include 1-chloro-8-phenyldihydrodibenzofuran.
Wissenschaftliche Forschungsanwendungen
1-Chloro-8-phenyldibenzofuran has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 1-chloro-8-phenyldibenzofuran involves its interaction with specific molecular targets and pathways. In electronic applications, its unique structure allows for efficient charge transport and light emission. In biological systems, its derivatives may interact with cellular targets, leading to various biological effects such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Dibenzofuran: The parent compound, lacking the chlorine and phenyl substitutions.
1-Chlorodibenzofuran: Similar structure but without the phenyl group.
8-Phenyldibenzofuran: Similar structure but without the chlorine atom.
Uniqueness: 1-Chloro-8-phenyldibenzofuran is unique due to the combined presence of both chlorine and phenyl groups, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as OLEDs .
Eigenschaften
Molekularformel |
C18H11ClO |
---|---|
Molekulargewicht |
278.7 g/mol |
IUPAC-Name |
1-chloro-8-phenyldibenzofuran |
InChI |
InChI=1S/C18H11ClO/c19-15-7-4-8-17-18(15)14-11-13(9-10-16(14)20-17)12-5-2-1-3-6-12/h1-11H |
InChI-Schlüssel |
DWBPIVMHRYVRBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC4=C3C(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.